4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide
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Overview
Description
4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, a tetrahydrobenzo[d]thiazole moiety, and a picolinamide group, making it a versatile molecule for chemical synthesis and biological studies.
Scientific Research Applications
4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of Tetrahydrobenzo[d]thiazole: This moiety can be prepared by the cyclization of 2-aminothiophenol with a suitable aldehyde.
Coupling Reaction: The final step involves coupling the pyrazole and tetrahydrobenzo[d]thiazole intermediates with picolinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-4-yl)benzoic acid
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl
Uniqueness
4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide is unique due to its combination of a pyrazole ring, a tetrahydrobenzo[d]thiazole moiety, and a picolinamide group. This structural arrangement provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-pyrazol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-15(20-16-19-12-4-1-2-5-14(12)23-16)13-10-11(6-8-17-13)21-9-3-7-18-21/h3,6-10H,1-2,4-5H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQPPMIPWPFTLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=NC=CC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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